5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide
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Overview
Description
5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of bromine, chlorine, and trifluoromethyl groups in its structure suggests potential for significant biological activity and chemical reactivity.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, sulfonamides are studied for their antibacterial properties. This compound could be investigated for its potential to inhibit bacterial growth or disrupt specific biological pathways.
Medicine
Medically, sulfonamides are known for their use as antibiotics. This compound might be explored for its efficacy against resistant bacterial strains or its potential as an anti-inflammatory agent.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique functional groups make it versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with bromine and chlorine atoms.
Sulfonamide Formation: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative.
N-Methylation: The nitrogen atom is methylated using methyl iodide or a similar methylating agent.
Trifluoromethylation: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine and chlorine).
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the sulfonamide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of azides or nitriles, while oxidation can produce sulfoxides or sulfones.
Mechanism of Action
The mechanism of action for sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. The presence of bromine, chlorine, and trifluoromethyl groups may enhance the compound’s binding affinity to the enzyme, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A commonly used sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.
Sulfisoxazole: Known for its use in urinary tract infections.
Uniqueness
5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide is unique due to the presence of multiple halogens and a trifluoromethyl group, which can significantly alter its chemical and biological properties compared to other sulfonamides. These modifications may enhance its stability, bioavailability, and potency.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-bromo-2-chloro-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClF3N2O2S/c1-21(8-9-4-2-3-5-11(9)14(17,18)19)24(22,23)12-6-10(15)7-20-13(12)16/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLLPBUEZHTNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1C(F)(F)F)S(=O)(=O)C2=C(N=CC(=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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